molecular formula C54H42N2O2P2 B173378 (S,S)-ANDEN-Phenyl Trost Ligand CAS No. 138517-65-4

(S,S)-ANDEN-Phenyl Trost Ligand

Cat. No.: B173378
CAS No.: 138517-65-4
M. Wt: 812.9 g/mol
InChI Key: BEKZNCOFLFMFHP-VRNAFJHGSA-N
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Description

(S,S)-ANDEN-Phenyl Trost Ligand is a chiral ligand developed by Barry Trost and his research group. It is widely used in asymmetric catalysis, particularly in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This ligand is known for its high enantioselectivity and efficiency in forming chiral centers, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-ANDEN-Phenyl Trost Ligand typically involves the amidation of 2-diphenylphosphinylbenzoic acid with (S,S)-diaminocyclohexane. The reaction is promoted by stoichiometric carbonyldiimidazole (CDI) and catalytic imidazole hydrochloride. The product is isolated as a white solid with high enantiomeric excess (ee) by simple filtration without the need for column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up to kilogram quantities. The process involves the same amidation reaction, optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(S,S)-ANDEN-Phenyl Trost Ligand is primarily used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions involve the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The ligand facilitates high levels of diastereo- and enantio-control in these transformations .

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts such as [PdCl(C3H5)]2, nucleophiles like glycinates, and solvents such as acetonitrile. The reactions are typically carried out under mild conditions, often at room temperature .

Major Products

The major products formed from reactions involving this compound are enantioenriched compounds with high diastereoselectivity. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (S,S)-ANDEN-Phenyl Trost Ligand in palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium complex. The ligand coordinates with the palladium catalyst, facilitating the oxidative addition of the allylic substrate. This complex is then attacked by a nucleophile, resulting in the formation of the substituted product with high enantioselectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-ANDEN-Phenyl Trost Ligand is unique due to its high enantioselectivity and efficiency in asymmetric catalysis. Compared to other similar ligands, it offers superior control over diastereoselectivity and enantioselectivity, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(15S,16S)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZNCOFLFMFHP-VRNAFJHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@@H]4[C@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451542
Record name (S,S)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138517-65-4
Record name (S,S)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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